2,6-Diamino-5-bromonicotinic Acid
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Overview
Description
2,6-Diamino-5-bromonicotinic acid is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of nicotinic acid, characterized by the presence of amino groups at the 2 and 6 positions and a bromine atom at the 5 position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-bromonicotinic acid typically involves multiple steps, starting from brominated pyridine derivatives. One common method includes the following steps:
Bromination: Bromination of nicotinic acid to introduce a bromine atom at the 5 position.
Amination: Introduction of amino groups at the 2 and 6 positions through nucleophilic substitution reactions.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2,6-Diamino-5-bromonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-diamino-5-bromonicotinic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminonicotinic Acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromonicotinic Acid: Lacks the amino groups, affecting its ability to form hydrogen bonds and interact with biological molecules.
2,6-Diamino-3-bromopyridine: Similar structure but different position of the carboxylic acid group, leading to different properties
Uniqueness
2,6-Diamino-5-bromonicotinic acid is unique due to the combination of amino groups and a bromine atom on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
2,6-diamino-5-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHKMMKZAZFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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